molecular formula C8H5ClN2O2S B3385686 Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 655253-69-3

Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B3385686
Key on ui cas rn: 655253-69-3
M. Wt: 228.66 g/mol
InChI Key: JOVNYFVFSVYTBS-UHFFFAOYSA-N
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Patent
US08486953B2

Procedure details

A solution of THF (50 mL) and Hünig's base (2.14 mL, 15.2 mmol) were cooled to −78° C. and n-BuLi (2.5 M in hexanes, 5.7 mL, 14.1 mmol) added drop wise. The solution was warmed to 0° C. for 10 minutes, re-cooled to −78° C. and 4-chlorothieno[2,3-d]pyrimidine (2.0 g, 11.7 mmol) added. The anion was stirred for 10 minutes at −78° C., methyl chloroformate (1.0 mL, 12.9 mmol) added drop wise and the reaction maintained at −78° C. for 0.5 hours. The reaction was allowed to warm to ambient temperature. After 1 hour, the mixture was poured into saturated aqueous ammonium chloride (50 mL) and extracted with EtOAc (4×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by flash-column chromatography (100% DCM) to yield yellow solid (0.256 g, 10%).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.14 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
10%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[Li]CCCC.[Cl:15][C:16]1[C:17]2[CH:24]=[CH:23][S:22][C:18]=2[N:19]=[CH:20][N:21]=1.Cl[C:26]([O:28][CH3:29])=[O:27].[Cl-].[NH4+]>C1COCC1>[Cl:15][C:16]1[C:17]2[CH:24]=[C:23]([C:26]([O:28][CH3:29])=[O:27])[S:22][C:18]=2[N:19]=[CH:20][N:21]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)SC=C2
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
2.14 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The anion was stirred for 10 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction maintained at −78° C. for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash-column chromatography (100% DCM)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.256 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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